Compound Description: This compound is a potent and selective Aurora A kinase inhibitor with apoptosis-inducing properties. It demonstrated significant binding to the kinase active site and exhibited promising antitumor activity in vitro. [, ]
Relevance: This compound shares a similar core structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, featuring a bicyclic aromatic system with carboxylic acid and substituted phenyl groups. Both compounds belong to the broader class of heterocyclic carboxylic acids and exhibit biological activity, suggesting a potential structure-activity relationship. The key differences lie in the specific substitutions on the aromatic systems: 8-fluoro and 3-bromophenyl in 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid compared to 6,8-dimethyl and 4-bromophenyl in the target compound. [, ]
Compound Description: The crystal structure of this compound has been reported. []
Relevance: This compound shares a core quinoline-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Key differences include the presence of a cyclopropyl group at position 1, an ethoxy group at position 7, and difluoro substitutions at positions 6 and 8, contrasting with the dimethyl and bromophenyl substitutions in the target compound. This suggests a possible structure-activity relationship within this class of compounds. []
Compound Description: This compound's crystal structure has been reported. []
Relevance: This compound shares a very similar core structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, both containing a quinoline ring system substituted with a carboxylic acid group at position 4. Key structural differences include the ethoxy group at position 7, difluoro substituents at positions 6 and 8, and a phenyl group at position 1, in contrast to the dimethyl and 4-bromophenyl substitutions in the target compound. This suggests potential structure-activity relationships within this class of compounds. []
Compound Description: The crystal structure of this compound has been reported. []
Relevance: This compound shares a core quinoline-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Structural variations lie in the presence of a 4-chlorophenyl group at position 1, an ethoxy group at position 7, and difluoro substitutions at positions 6 and 8, compared to the dimethyl and 4-bromophenyl substitutions in the target compound. This comparison highlights potential structure-activity relationships within this class of compounds. []
Compound Description: This compound's crystal structure has been reported. []
Relevance: This compound is structurally related to 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, sharing a quinoline ring system with a carboxylic acid substituent at position 4. The key distinctions are the presence of an ethoxy group at position 7, difluoro substituents at positions 6 and 8, and a pyridin-2-ylmethyl group at position 1, compared to the dimethyl and 4-bromophenyl substitutions in the target compound. This emphasizes potential structure-activity relationships within this class of compounds. []
Compound Description: This compound is a key intermediate in the synthesis of novel quinolone antibiotics. It's synthesized via a multi-step process involving nucleophilic substitution, hydrolysis, and hydrogenation reactions. []
Relevance: This compound shares the quinoline-3-carboxylic acid core structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. The key structural differences include the presence of a cyclopropyl group at position 1, two amino groups at positions 5 and 7, and difluoro substitutions at positions 6 and 8, in contrast to the dimethyl and 4-bromophenyl substitutions in the target compound. This comparison highlights potential structure-activity relationships within this class of compounds. []
Compound Description: This refers to a series of eighteen 7-substituted-1-ethyl(2-fluoro-ethyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives that were synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited promising activity against pathogenic bacteria, even surpassing the potency of fleroxacin. [, ]
Relevance: These compounds share a core quinoline-3-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. They also exhibit antibacterial properties, suggesting potential structure-activity relationships within this class of compounds. The key differences lie in the substituents at positions 1 and 7 and the presence of difluoro groups at positions 6 and 8, unlike the dimethyl and 4-bromophenyl substitutions in the target compound. [, ]
Compound Description: This series of quinolone derivatives incorporates a 3-amino-4-methoxypyrrolidine moiety at position 7. These compounds showed enhanced in vitro and in vivo antibacterial activity against both gram-positive and gram-negative bacteria compared to analogs with 3-substituted azetidines. Furthermore, the configuration and chirality of the pyrrolidine substituent significantly influenced the antibacterial activity. []
Relevance: These compounds, with their quinoline-3-carboxylic acid core, are structurally related to 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. The presence of a cyclopropyl group at position 1, a substituted pyrrolidine at position 7, and difluoro groups at positions 6 and 8 distinguishes them from the target compound, highlighting potential structure-activity relationships in this class of compounds. []
Compound Description: This quinolone derivative is notable for its ability to exist in various hydrated forms (mono- and dihydrate) and different anhydrate forms (α and β), influenced by temperature and drying conditions. The different forms exhibit distinct physicochemical properties, including stability and compressibility. []
Relevance: The compound shares a core quinolone-3-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. The presence of a cyclopropyl group at position 1, a substituted morpholine at position 7, and difluoro groups at positions 6 and 8 differentiates it from the target compound, suggesting potential structure-activity relationships within this class of compounds. []
Compound Description: This series of quinolone derivatives was investigated for quantitative structure-activity relationships (QSAR) using AM1 and Monte Carlo simulation calculations. The study aimed to understand the influence of different substituents at position 5 on their in vitro antibacterial activity. The study revealed that smaller substituents at position 5 generally improved activity against S. aureus and P. aeruginosa. []
Relevance: This series shares a common quinoline-3-carboxylic acid core with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Variations in the substituents at positions 1, 5, and 7, and the presence of difluoro groups at positions 6 and 8, compared to the dimethyl and 4-bromophenyl substitutions in the target compound, are crucial for understanding potential structure-activity relationships within this class of compounds. []
Compound Description: This compound is part of a series of pyrido[3,4-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones synthesized and characterized for their chemical properties and reactivity. []
Relevance: While not a quinoline derivative like 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, this compound shares structural similarities. Both contain a nitrogen-containing heterocycle with a phenyl ring at position 2 and methyl groups at positions 6 and 8. This suggests potential interest in exploring shared structural motifs and their impact on biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.